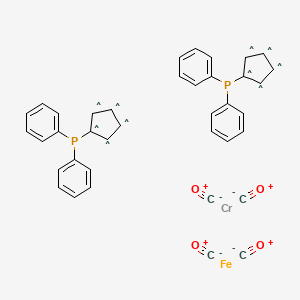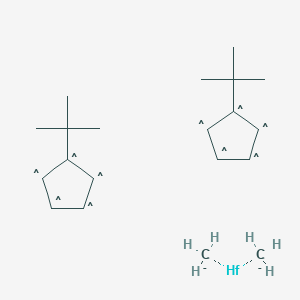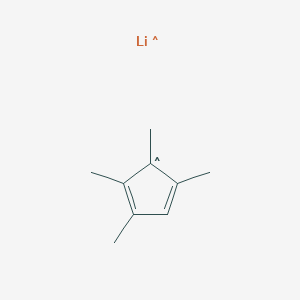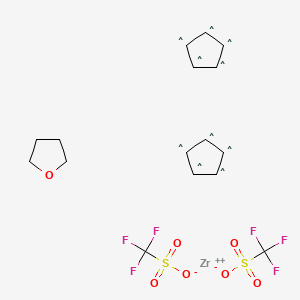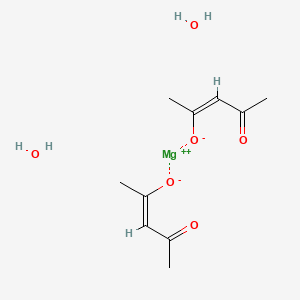
Ruthenium(III) bromide hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ruthenium(III) bromide hydrate is a chemical compound with the linear formula RuBr3·xH2O . It is a dark brown solid and is highly water-soluble . It is used as a catalyst in chemical synthesis .
Synthesis Analysis
Ruthenium(III) bromide can be prepared by the reaction of ruthenium metal with bromine at high temperature and pressure (720 K and 20 bar): 2 Ru + 3 Br 2 → 2 RuBr 3 .Molecular Structure Analysis
The molecular weight of Ruthenium(III) bromide hydrate is 340.78 (anhydrous basis) . The compound undergoes a phase transition around 384 K (111 °C) from an ordered orthorhombic structure in space group Pnmm with alternating long and short Ru-Ru distances to a disordered hexagonal TiI 3 -like structure in space group P63/mcm with (on average) equal Ru-Ru distances .Chemical Reactions Analysis
While specific chemical reactions involving Ruthenium(III) bromide hydrate are not mentioned in the search results, it is known to be used as a catalyst in chemical synthesis .Physical And Chemical Properties Analysis
Ruthenium(III) bromide hydrate is a black crystalline solid . It is highly water-soluble and hygroscopic . It is soluble in alcohol .安全和危害
未来方向
作用机制
Target of Action
Ruthenium(III) bromide hydrate is a complex compound that has been studied for its potential applications in various fields, including catalysis and medicine It has been found to interact with dna, albumin, and apotransferrin . These interactions suggest that the compound may have a role in modulating cellular processes.
Mode of Action
It has been suggested that the compound may interact with its targets through a process known as transfer hydrogenation . This process involves the transfer of hydrogen atoms from a source molecule to the ruthenium complex, which then facilitates the transfer of these atoms to other molecules. This can result in changes in the chemical structure and properties of the target molecules .
Biochemical Pathways
Ruthenium(III) bromide hydrate may affect various biochemical pathways. For instance, in the context of cancer treatment, it has been found that ruthenium complexes can induce the release of reactive oxygen species in cancer cells . This can lead to oxidative stress, which can damage cellular components and potentially induce cell death . .
Pharmacokinetics
It is known that the compound is highly water-soluble , which could influence its bioavailability and distribution within the body
Result of Action
Studies have shown that ruthenium complexes can induce cytotoxic effects in various cancer cell lines, including mcf-7 and hela cells This suggests that the compound may have potential applications in cancer treatment
Action Environment
The action of Ruthenium(III) bromide hydrate can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by pH . Additionally, the compound’s catalytic activity can be influenced by the presence of other substances, such as ligands . Understanding these environmental influences is crucial for optimizing the use of Ruthenium(III) bromide hydrate in various applications.
属性
IUPAC Name |
tribromoruthenium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMMCGISKBNZES-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br[Ru](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2ORu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)

